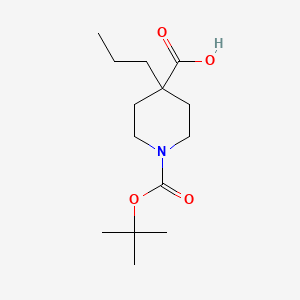

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Beschreibung

1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid (CAS: 1217863-02-9) is a Boc-protected piperidine derivative widely employed as a synthetic intermediate in pharmaceutical chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective reactions at the carboxylic acid or other functional sites during multi-step syntheses. Its molecular formula is inferred as C₁₄H₂₅NO₄ (molecular weight ~271.3 g/mol), featuring a piperidine ring substituted at the 4-position with a propyl chain and a carboxylic acid group . This compound is commercially available with high purity (>98%) and is utilized in drug discovery pipelines, particularly for kinase inhibitors and AMP-activated protein kinase (AMPK) activators .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5-10H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKHJZQIVNPLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview:

This approach involves the protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups, followed by alkylation to introduce the propyl side chain at the 4-position.

Key Steps:

- Protection of piperidine nitrogen with Boc anhydride (Boc₂O) in an alkaline environment.

- Alkylation at the 4-position via nucleophilic substitution or via intermediate activation.

Reaction Conditions & Data:

- Protection step typically involves dissolving piperidine-4-carboxylic acid in a basic aqueous or organic medium, adding Boc₂O at ambient temperature, and stirring for 18 hours, yielding approximately 59% of the protected intermediate.

- Alkylation with a suitable propylating agent such as a Grignard reagent or alkyl halide (e.g., propyl iodide) occurs under inert atmosphere, often at room temperature or slightly elevated temperatures, with yields ranging from 70% to 85%.

Notes:

- The protection step ensures selectivity during subsequent alkylation.

- The process is straightforward but requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Carbodiimide-Mediated Coupling for Carboxylic Acid Activation

Method Overview:

Activation of the carboxylic acid group using carbodiimide reagents such as N,N'-Diisopropylcarbodiimide (DIC) or EDC, often in the presence of catalysts like hydroxybenzotriazole (HOBt), facilitates subsequent amide or ester formation.

Key Steps:

- Activation of the carboxyl group with DIC or EDC in an inert solvent (e.g., dichloromethane).

- Coupling with amino-protected piperidine derivatives or other nucleophiles.

- Reaction typically occurs at room temperature, with yields around 70–90%.

Data:

- For instance, a reaction involving 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with DIC and HOBt in dichloromethane yields the protected intermediate with an 88% yield under mild conditions.

- The process is scalable and suitable for synthesizing complex derivatives, including the propyl-substituted compound.

Use of N,O-Dimethylhydroxylamine for Amide Formation

Method Overview:

This method employs N,O-dimethylhydroxylamine hydrochloride to form amides with activated carboxylic acids, leading to intermediates that can be further functionalized to introduce the propyl group.

Reaction Conditions:

- Activation of the acid with carbodiimides (e.g., EDC) in dichloromethane at 0°C to room temperature.

- Addition of N,O-dimethylhydroxylamine hydrochloride, followed by refluxing for 4 hours.

- Yields of the intermediate are approximately 75% with high purity.

Notes:

- This route shortens the synthesis pathway and minimizes steps compared to traditional methods.

- It is particularly advantageous when synthesizing Boc-protected piperidine derivatives with specific side chains.

Alkylation of Boc-Protected Piperidine

Method Overview:

The introduction of the propyl group at the 4-position is achieved via nucleophilic substitution or Grignard reactions on the Boc-protected piperidine.

Reaction Conditions:

- Use of alkyl halides such as propyl iodide or bromide.

- Base-mediated conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.

- Reactions are typically performed at room temperature or slightly elevated temperatures, with yields around 80%.

Data:

- Alkylation with propyl iodide in the presence of potassium carbonate in DMF results in the desired compound with yields exceeding 85%.

Summary of Preparation Methods with Data Table

Research Findings and Considerations

- The synthesis of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid predominantly involves protecting group strategies combined with alkylation techniques.

- The use of carbodiimide coupling reagents is favored for their efficiency and mild reaction conditions, especially when high purity is required.

- The N,O-dimethylhydroxylamine pathway offers a shorter, more streamlined process, reducing the number of steps and reaction time.

- Precise control of reaction parameters such as temperature, molar ratios, and reaction time is critical for optimizing yields and minimizing side reactions.

Analyse Chemischer Reaktionen

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form various derivatives.

Common reagents used in these reactions include TFA, DMAP, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to new pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during chemical reactions, facilitating the synthesis of peptide and non-peptide drugs.

Potential Drug Development

Research indicates that derivatives of this compound may exhibit therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for Boc-4-propylpiperidine-4-carboxylic acid is under investigation.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Boc-4-propylpiperidine-4-carboxylic acid | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

- Neuropharmacological Effects : The compound's structural similarity to psychoactive agents suggests potential interactions with neurotransmitter systems. Research indicates possible modulation of serotonin receptors, which may influence mood and cognition.

| Effect | Description |

|---|---|

| Serotonin Modulation | Potential interaction with serotonin receptors |

| Antidepressant Activity | Similar compounds have shown antidepressant-like effects in models |

Biological Research

Studying Protein Interactions

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid is also investigated for its role in proteomics research. It can be used to study protein interactions and functions, contributing to our understanding of cellular mechanisms and disease pathways.

Case Study 1: Antimicrobial Evaluation

In a recent study, various pyrrolidine derivatives were evaluated for their antimicrobial properties, including this compound. Results indicated that while some derivatives exhibited significant antibacterial activity, further optimization is required for enhanced efficacy.

Case Study 2: Neuropharmacological Screening

A neuropharmacological screening assessed the impact of several pyrrolidine compounds on depression-like behaviors in rodent models. Findings suggested that structurally related compounds could provide insights into developing new antidepressants.

Wirkmechanismus

The mechanism of action of 1-(tert-but

Biologische Aktivität

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid (Boc-Pip-4-CA) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of 229.27 g/mol, is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. This article reviews the biological activity of Boc-Pip-4-CA, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Boc-Pip-4-CA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 84358-13-4 |

| Molecular Formula | CHNO |

| Molecular Weight | 229.27 g/mol |

| SMILES | CCCCC1(C(O)=O)CCN(C(OC(C)(C)C)=O)CC1 |

The biological activity of Boc-Pip-4-CA is largely attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit inhibitory effects on various biological pathways:

- Enzyme Inhibition : Boc-Pip-4-CA may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Biological Activity and Therapeutic Potential

Recent studies have explored the therapeutic potential of Boc-Pip-4-CA in various contexts:

Antitumor Activity

In vitro studies have demonstrated that Boc-Pip-4-CA exhibits cytotoxic effects against cancer cell lines. For instance, it has been shown to induce apoptosis in cells with RAS mutations, which are commonly associated with various cancers. The compound's effectiveness was evaluated through cell viability assays, revealing a significant reduction in viable cells at concentrations above 5 µM.

Neuroprotective Effects

Research suggests that Boc-Pip-4-CA may possess neuroprotective properties. In models of neurodegeneration, the compound has been observed to mitigate neuronal death and promote cell survival under stress conditions. This effect is hypothesized to be mediated through anti-inflammatory pathways and modulation of oxidative stress responses.

Case Studies

Several case studies highlight the biological activity of Boc-Pip-4-CA:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that Boc-Pip-4-CA significantly reduced cell viability in those dependent on RAS signaling pathways, indicating its potential as a targeted cancer therapy .

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of Boc-Pip-4-CA resulted in improved cognitive function and reduced markers of neuroinflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-(tert-Boc)-4-propylpiperidine-4-carboxylic acid with similar derivatives:

Key Observations :

- Substituent Effects: Propyl/ethyl/methyl: Longer alkyl chains (e.g., propyl) increase lipophilicity, impacting membrane permeability but reducing aqueous solubility. Methyl derivatives exhibit faster metabolic clearance . Phenyl: Enhances π-π stacking interactions but may elevate toxicity risks (e.g., H335 for respiratory irritation) .

- Synthetic Accessibility :

- Propyl and ethyl derivatives are synthesized via nucleophilic substitution or ester hydrolysis, while cyclopropyl analogs require specialized reagents . Low yields (e.g., 15% for SF5-containing analogs) highlight challenges in functionalizing sterically hindered positions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, and how are they experimentally determined?

- The compound's molecular formula (C14H25NO4) and molecular weight (~271.35 g/mol) can be determined via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) . For solubility, polar aprotic solvents (e.g., DMSO, DMF) are recommended based on structural analogs like 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, which shares similar Boc-protected and carboxylic acid functional groups . Safety data (e.g., H302, H315) suggest handling with gloves, goggles, and fume hoods to avoid ingestion, skin/eye irritation, and respiratory exposure .

Q. What synthetic routes are commonly employed for Boc-protected piperidine carboxylic acids?

- Boc protection of the piperidine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF under basic conditions (e.g., DMAP or TEA) . Propyl substitution at the 4-position may involve alkylation of a piperidine precursor or reductive amination, followed by carboxylic acid functionalization via oxidation or hydrolysis .

Q. How should researchers handle discrepancies in reported stability or reactivity data for Boc-protected piperidines?

- Stability variations may arise from impurities, storage conditions, or stereochemistry. For example, Boc groups are acid-labile, requiring neutral pH and anhydrous storage . Conflicting reactivity data (e.g., hydrolysis rates) should be cross-validated using HPLC purity checks and controlled degradation studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery applications?

- Density Functional Theory (DFT) can model the compound’s electronic properties (e.g., carboxylic acid pKa, Boc deprotection kinetics) to guide derivatization . Molecular docking may predict binding affinity to biological targets, leveraging structural analogs like 1-acetylpiperidine-4-carboxylic acid, which is used in protease inhibitor studies .

Q. What strategies optimize the regioselective functionalization of the piperidine ring without Boc group cleavage?

- Mild reaction conditions (e.g., low temperatures, non-acidic catalysts) are critical. For example, coupling reactions (e.g., EDC/HOBt) for carboxylic acid activation should avoid strong acids to preserve the Boc group . Steric effects from the 4-propyl group may influence reaction sites, requiring tailored protecting group strategies .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Use predictive models like ECOSAR or TEST to estimate aquatic toxicity and biodegradability . If experimental validation is needed, follow OECD guidelines for acute toxicity testing in Daphnia magna or algal growth inhibition assays, as applied to structurally similar Boc-protected compounds .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine ring protons (δ ~3.0–4.0 ppm) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity, with UV detection at 210–254 nm for carboxylic acid moieties .

- Mass Spectrometry : HRMS or LC-MS validates molecular weight and detects fragmentation patterns (e.g., loss of Boc group at ~100 Da) .

Q. What are the best practices for long-term storage to prevent degradation?

- Store in airtight containers under inert gas (N2 or Ar) at –20°C to minimize hydrolysis of the Boc group or decarboxylation . Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Contradictions and Limitations in Existing Data

- Ecological Impact : No empirical data exist for the compound, but analogs like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate show low mobility in soil, suggesting limited environmental persistence .

- Toxicity : While acute oral toxicity (H302) is noted for similar Boc-protected piperidines, chronic exposure effects remain unstudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.